molecular formula C11H15NO3 B8519441 2-(2,4-dimethoxyphenyl)-N-methylacetamide

2-(2,4-dimethoxyphenyl)-N-methylacetamide

Cat. No. B8519441
M. Wt: 209.24 g/mol
InChI Key: VPDHJXCHOQGYIV-UHFFFAOYSA-N
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Patent
US07498338B2

Procedure details

To a solution of 2-(2,4-dimethoxyphenyl)-N-methylacetamide (445 mg, 2.12 mmol) in CH2Cl2 (10 mL) was slowly added 1M BBr3 solution in CH2Cl2 (6.4 mL, 6.4 mmol). After addition was completed, the reaction mixture was stirred at 0° C. for 2.5 h, methanol (2 mL) was added and after 15 min the volatiles were removed in vacuo. The residue was dissolved in ethyl acetate, washed successively with aqueous NaHCO3 and H2O. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel flash chromatography (0-5% methanol in dichloromethane) to give the subtitled compound (16 mg) along with 2-(4-hydroxy-2-methoxyphenyl)-N-methylacetamide (30 mg).
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
6.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][C:12]([NH:14][CH3:15])=[O:13].B(Br)(Br)Br.CO>C(Cl)Cl>[OH:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][C:12]([NH:14][CH3:15])=[O:13].[OH:9][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][C:12]([NH:14][CH3:15])=[O:13])=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
445 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)CC(=O)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
6.4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed successively with aqueous NaHCO3 and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (0-5% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)OC)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
Name
Type
product
Smiles
OC1=CC(=C(C=C1)CC(=O)NC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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